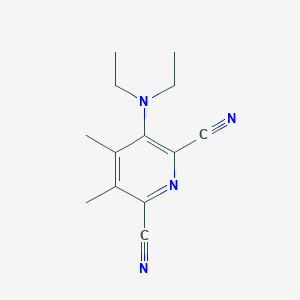

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-5-17(6-2)13-10(4)9(3)11(7-14)16-12(13)8-15/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUJIDKQUPLJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(N=C(C(=C1C)C)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors such as acetylacetone and malononitrile in the presence of ammonium acetate.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and a suitable leaving group on the pyridine ring.

Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile serves as a versatile synthon in organic synthesis. It can be utilized in:

- Formation of Heterocycles : The compound can participate in cyclization reactions to form various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

- Reactions with Electrophiles : Its nucleophilic properties allow it to react with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has shown potential as a pharmacologically active agent. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that modifications of this compound can lead to effective antitumor agents.

- Antimicrobial Properties : The structural features of the compound contribute to its ability to inhibit bacterial growth.

Case Study: Antitumor Activity

In a study published by Soliman et al. (2012), derivatives of cyano-amino pyridines were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting a pathway for developing new anticancer therapies .

Material Science

Beyond biological applications, this compound has been explored in material science:

- As a Ligand : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices for enhanced properties.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings:

Electronic Effects: The diethylamino group in the target compound donates electron density, making it more reactive toward electrophiles compared to chlorinated analogs (e.g., 2,6-dichloropyridine derivatives) . Chlorine substituents in 2,6-dichloro analogs increase electrophilicity, favoring nucleophilic substitution reactions .

The dihydropyridine derivative (4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) exhibits higher bioavailability due to its partially saturated ring and fluorophenyl group .

Crystallographic Stability :

- 2,6-Dichloropyridine-3,5-dicarbonitrile adopts an orthorhombic (Pbca) structure with distinct packing efficiency, which may influence its solid-state stability compared to alkyl-substituted analogs .

Applications :

- Chlorinated derivatives serve as versatile intermediates in pharmaceutical synthesis , while dihydropyridines are prioritized in drug discovery for their bioactive scaffolds .

- The target compound’s combination of electron-donating and polar groups positions it as a candidate for probing signaling pathways or anti-infective development .

Biological Activity

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (C13H16N4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N4

- Molecular Weight : 228 Da

- LogP : 3.09 (indicating moderate lipophilicity)

- Polar Surface Area : 64 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The diethylamino group enhances its binding affinity to biological receptors and enzymes, influencing several biochemical pathways.

Biological Activities

- Antimicrobial Activity

- Anti-inflammatory Effects

- Cardioprotective Properties

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value determined at 50 μM. The compound effectively reduced the secretion of virulence factors by approximately 50% at this concentration .

Case Study 2: Cardioprotection in Ischemia Models

In a rat model of myocardial ischemia/reperfusion injury, administration of the compound prior to inducing ischemia resulted in a significant reduction in infarct size and improved cardiac function. The mechanism was linked to the upregulation of Nrf2 and downregulation of NLRP3 inflammasome activation .

Research Findings Summary

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyridine-dicarbonitrile derivatives, and how can they be adapted for 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile?

- Methodological Answer : Pyridine-dicarbonitrile derivatives are typically synthesized via cyclocondensation reactions using substituted aldehydes, malononitrile, and amines. For analogs like this compound, refluxing in pyridine or ethanol with catalysts (e.g., piperidine) is common. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Reaction time : Extended reflux (6–12 hours) ensures complete cyclization .

- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .

Example: A related synthesis for 2-(thiophene-2-yl)carbonyl analogs involved refluxing precursors in pyridine for 6 hours, followed by neutralization and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be prioritized?

- Methodological Answer :

- IR Spectroscopy :

- Cyano (C≡N) stretches appear at 2200–2250 cm⁻¹ .

- Amine (N-H) bends: ~1530–1560 cm⁻¹ (e.g., observed in dihydropyridine analogs) .

- NMR Spectroscopy :

- ¹H NMR :

- Diethylamino protons: δ 1.0–1.4 ppm (triplet, CH2CH3) and 3.2–3.5 ppm (quartet, N-CH2).

- Methyl groups (C4/C5): δ 2.3–2.5 ppm (singlet) .

- ¹³C NMR :

- Nitrile carbons: δ 115–120 ppm .

- Pyridine ring carbons: δ 120–150 ppm .

- Mass Spectrometry :

- Molecular ion peaks (e.g., m/z ~350–400 for similar dicarbonitriles) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures is ideal for obtaining single crystals.

- Data Collection :

- Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Key parameters: Orthorhombic system (e.g., space group Pbca), unit cell dimensions (e.g., a = 6.84 Å, b = 12.13 Å, c = 19.43 Å) .

- Refinement :

- Software like SHELXL for structure solution.

- Analyze H-bonding (e.g., N-H···N interactions) and π-stacking of the pyridine ring .

Q. How should researchers address discrepancies in reported spectral data or synthetic yields for pyridine-dicarbonitrile derivatives?

- Methodological Answer :

- Controlled Replication :

- Reproduce reactions under identical conditions (solvent, temperature, catalyst).

- Example: A study on dihydropyridines reported varying NH2 chemical shifts (δ 6.2–6.5 ppm ) due to solvent polarity differences .

- Cross-Validation :

- Compare IR, NMR, and XRD data with computational models (e.g., DFT calculations).

- Error Analysis :

- Quantify impurities via HPLC or TLC. Adjust recrystallization solvents to isolate pure phases .

Q. What mechanistic insights guide the design of reactions involving this compound as a precursor or intermediate?

- Methodological Answer :

- Nucleophilic Substitution : The electron-deficient pyridine ring facilitates CN group substitution.

- Cycloaddition Reactions : Dicarbonitriles participate in [2+2] or [4+2] cycloadditions under UV light or thermal conditions.

- Coordination Chemistry :

- Use as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) by leveraging cyano and amine donor sites.

- Monitor coordination shifts in IR (e.g., C≡N stretch red-shift to 2150–2200 cm⁻¹ ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.